molecular formula C24H32N4O3 B2425196 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide CAS No. 903254-86-4

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide

Cat. No. B2425196
CAS RN: 903254-86-4
M. Wt: 424.545
InChI Key: IJSRIKUOOZQZSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide, also known as LY278584, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of oxalamides and has been found to possess a range of biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide has several advantages and limitations when used in lab experiments. Its potent and selective binding affinity towards various receptors makes it a valuable tool for studying the effects of neurotransmitter modulation on various physiological and behavioral parameters. However, its high cost and limited availability can be a drawback for researchers.

Future Directions

There are several future directions for the research on N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide. One potential direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is to explore its potential as a cognitive enhancer and its effects on learning and memory. Additionally, the development of more efficient and cost-effective synthesis methods can make N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide more accessible to researchers.
In conclusion, N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide is a compound that has shown significant potential as a therapeutic agent for various neurological disorders. Its ability to modulate neurotransmitter levels in the brain makes it a valuable tool for studying the effects of neurotransmitter modulation on various physiological and behavioral parameters. Further research is needed to explore its full potential and to develop more efficient and cost-effective synthesis methods.

Synthesis Methods

The synthesis of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide involves the reaction between N-(4-methoxyphenyl)-N-(4-methyl-1-piperazinyl)ethylamine and phenethyl isocyanate. The reaction takes place in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The resulting product is purified by various techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-phenethyloxalamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been found to exhibit potent and selective binding affinity towards several receptors such as serotonin, dopamine, and adrenergic receptors. This makes it a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.

properties

IUPAC Name

N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-27-14-16-28(17-15-27)22(20-8-10-21(31-2)11-9-20)18-26-24(30)23(29)25-13-12-19-6-4-3-5-7-19/h3-11,22H,12-18H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRIKUOOZQZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.